Cyanidin 3-rutinoside can be extracted from several natural sources, particularly from fruits such as blackcurrants, cherries, and certain flowers. It is commonly isolated using various extraction methods, including ultrasound-assisted extraction and high-performance liquid chromatography (HPLC) techniques, which help ensure the purity and concentration of the compound .
Chemically, cyanidin 3-rutinoside is classified as a glycosylated anthocyanin. Its systematic name is 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(β-D-rutinosyloxy)-2,4-chromenium-5-ol. The compound consists of a cyanidin aglycone moiety linked to a rutinoside sugar unit, making it a member of the flavonoid class.
Cyanidin 3-rutinoside can be synthesized through several methods. The most common approach involves extraction from natural sources. For instance, ultrasound-assisted extraction from litchi fruit pericarp has been optimized to yield high amounts of this compound under specific conditions—using 240 W ultrasonic power for approximately 34.5 minutes with a solvent mixture of 54.1% ethanol .
Technical Details:
The molecular formula of cyanidin 3-rutinoside is . Its structure consists of:
Cyanidin 3-rutinoside participates in various chemical reactions:
Technical Details:
Cyanidin 3-rutinoside exhibits several biological activities through distinct mechanisms:
Data:
Research has shown that cyanidin 3-rutinoside can significantly reduce postprandial hyperglycemia by inhibiting intestinal alpha-glucosidase activity .
Cyanidin 3-rutinoside appears as a deep red to purple powder or crystalline solid. Its solubility varies with pH; it is more soluble in acidic conditions.
Key chemical properties include:
Relevant Data:
Studies indicate that the extraction yield and stability can be influenced by factors such as temperature and solvent composition during extraction processes .
Cyanidin 3-rutinoside has several scientific uses:
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